Imidazo[1,2-a]pyrimidin-7-amine derivatives have shown promise as PET tracers for imaging aggregated tau in Alzheimer's disease. [] Specifically, three novel PET tracers ([11C]RO6924963, [11C]RO6931643, and [18F]RO6958948) with high affinity for tau neurofibrillary tangles, excellent selectivity against Aβ plaques, and appropriate pharmacokinetic and metabolic properties have been identified. []
Several imidazo[1,2-a]pyrimidine derivatives have demonstrated promising anticancer activity against various cancer cell lines, including breast cancer, [] colon cancer, [] and oesophagus cancer. [] The mechanisms of action vary but may involve inhibition of tyrosine kinases, such as EGFR, [] or modulation of other key signaling pathways involved in cell proliferation and survival.
Pyrazolo[4,3-e]pyrimido[1,2-a]pyrimidin-3-amine derivatives have exhibited significant antimicrobial activity. [] These compounds were synthesized using a green chemistry approach and showed potential as new antimicrobial agents. []
Imidazo[1,2-a]pyridines, structurally similar to imidazo[1,2-a]pyrimidines, have shown potential as anti-inflammatory and antiulcer agents. []
Imidazo[1,2-a]pyrimidin-5(1H)-one derivatives have demonstrated potential as inhibitors of glycogen synthase kinase-3 beta (GSK3β), a key enzyme involved in various cellular processes, including neurodegeneration. [] These inhibitors may have therapeutic applications in neurodegenerative diseases like Alzheimer's disease.
Imidazo[1,2-a]pyridine-isoquinoline hybrids have shown promising anticancer activity against breast cancer cell lines, MCF-7 and MDA-MB231, by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2